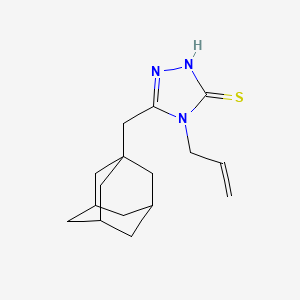

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The adamantyl group, a bulky and rigid structure, is known for its stability and unique properties, making this compound of interest in various fields of research.

Wirkmechanismus

Target of Action

Adamantane derivatives, which this compound is a part of, are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

The radical-based functionalization reactions of adamantane derivatives can provide insights into the potential biochemical pathways that could be affected .

Pharmacokinetics

It’s worth noting that the lipophilicity of adamantane derivatives can influence their pharmacokinetic properties .

Result of Action

It’s known that adamantane derivatives have unique structural, biological, and stimulus-responsive properties , which could potentially result in diverse molecular and cellular effects.

Action Environment

The stability of adamantane derivatives can be influenced by various factors, including temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of adamantylmethyl halides with triazole derivatives under specific conditions. One common method includes the use of adamantylmethyl bromide and 4-allyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its antimicrobial and antiviral properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Adamantylmethyl-1H-1,2,4-triazole-3-thiol

- 4-Allyl-1,2,4-triazole-3-thiol

- 5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the adamantyl and allyl groups. The adamantyl group provides steric hindrance and stability, while the allyl group offers additional reactivity, making this compound versatile for various applications .

Biologische Aktivität

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3S, with a molecular weight of 289.44 g/mol. The structure features a triazole ring that is known for its role in various biological activities.

1. Antifungal Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antifungal properties. In vitro studies have shown that compounds similar to this compound possess significant antifungal activity against various strains of fungi. For example, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger at low concentrations .

2. Antibacterial Activity

The antibacterial potential of triazole compounds has been extensively documented. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 3.125 |

| This compound | E. coli | 2.96 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been explored. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific studies have suggested that modifications in the alkyl chains of triazoles can enhance their selectivity towards COX-1 over COX-2, making them potential candidates for anti-inflammatory drug development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of triazole compounds evaluated their biological activities against specific pathogens. The synthesized compounds were tested for antifungal and antibacterial properties, revealing that certain modifications significantly improved their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. These computational analyses support the observed biological activities by demonstrating favorable interactions at the molecular level .

Eigenschaften

IUPAC Name |

3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHSBRNIUQNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.